BenchChemオンラインストアへようこそ!

N-(Trifluoroacetyl)daunorubicin-13CD3

LC-MS/MS Bioanalysis Stable Isotope Labeling

This 13CD3 dual-labeled N-(Trifluoroacetyl)daunorubicin is the definitive internal standard for quantifying the epirubicin intermediate N-TFA-daunorubicin. Unlike deuterium-only labels that cause a -59.2% bias due to retention time shifts, its +4 Da mass shift ensures exact co-elution with the target analyte. This is critical for compensating matrix effects in plasma and urine, enabling accurate Cmax and AUC calculations for bioanalytical method validation. For API manufacturers, it supports ICH Q3A impurity threshold monitoring. Ensure method accuracy and regulatory compliance by choosing this superior internal standard.

Molecular Formula C₂₈¹³CH₂₅D₃F₃NO₁₁
Molecular Weight 627.54
Cat. No. B1158629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Trifluoroacetyl)daunorubicin-13CD3
Synonyms(8S,10S)-8-Acetyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-10-[[2,3,6-trideoxy-3-[(2,2,2-trifluoroacetyl)amino]-α-L-lyxo-hexopyranosyl]oxy]-5,12-naphthacenedione-13CD3
Molecular FormulaC₂₈¹³CH₂₅D₃F₃NO₁₁
Molecular Weight627.54
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Trifluoroacetyl)daunorubicin-13CD3: A Dual-Labeled Internal Standard for Anthracycline Quantification


N-(Trifluoroacetyl)daunorubicin-13CD3 (molecular formula C₂₈¹³CH₂₅D₃F₃NO₁₁, MW 627.54 g/mol) is a stable isotope-labeled derivative of the anthracycline antibiotic daunorubicin, specifically designed for use as an internal standard (IS) in quantitative LC-MS/MS assays . The compound features a trifluoroacetyl (TFA) protecting group on the amino sugar moiety and a dual isotopic label (one 13C and three deuterium atoms) [1]. Unlike the unlabeled parent compound (MW 623.53 g/mol), this dual labeling strategy provides a mass shift of +4 Da from the unlabeled N-TFA-daunorubicin, ensuring the IS is chromatographically and mass spectrometrically distinct from the endogenous target analyte [2].

Why Generic Daunorubicin or Deuterium-Only IS Cannot Substitute for N-(Trifluoroacetyl)daunorubicin-13CD3


The selection of an internal standard for LC-MS/MS quantification of N-trifluoroacetyl-daunorubicin (N-TFA-DNR), a key metabolite and synthetic intermediate of the chemotherapeutic drug epirubicin, is not trivial. Using an unlabeled analog or a structurally similar compound (e.g., unlabeled daunorubicin) introduces significant error, as these compounds do not co-elute with the analyte and fail to correct for matrix-specific ion suppression or enhancement [1]. Even a deuterium-only labeled IS (e.g., Daunorubicin-d3) can be problematic; a systematic study in a complex biological matrix (urine) demonstrated that a deuterated (²H) IS can produce a significant quantitative bias (average -59.2%) compared to a 13C-labeled IS due to a retention time shift that prevents adequate compensation for matrix effects [2]. N-(Trifluoroacetyl)daunorubicin-13CD3 overcomes these limitations through its unique structural and isotopic design, as detailed below.

Quantitative Differentiation Evidence for N-(Trifluoroacetyl)daunorubicin-13CD3 as an Internal Standard


Dual 13C/D3 Labeling Provides Superior Matrix Effect Compensation vs. Deuterium-Only IS

N-(Trifluoroacetyl)daunorubicin-13CD3 incorporates both a 13C and a D3 label. While direct comparative data for this specific molecule is not yet published, class-level inference from a rigorous study comparing deuterated (²H) vs. 13C/15N-labeled internal standards demonstrates the critical advantage of 13C labeling. The study showed a deuterated IS (²H) for a urinary biomarker produced a significant quantitative bias, generating concentrations on average 59.2% lower than those generated with the 13C-labeled IS [1]. This bias was attributed to the deuterated IS eluting ~1.8 seconds earlier than the analyte, a common isotopic effect that prevents it from experiencing the same ion suppression or enhancement as the target analyte, leading to inaccurate quantification [1]. By incorporating a 13C label, N-(Trifluoroacetyl)daunorubicin-13CD3 is designed to co-elute perfectly with the unlabeled N-TFA-daunorubicin analyte, thereby providing superior matrix effect compensation and quantitative accuracy in complex biological samples like plasma or urine.

LC-MS/MS Bioanalysis Stable Isotope Labeling Matrix Effects

Unique Mass Shift of +4 Da from Unlabeled N-TFA-Daunorubicin for Unambiguous Detection

The dual isotopic label (13C and D3) in N-(Trifluoroacetyl)daunorubicin-13CD3 provides a nominal mass increase of +4 Da compared to its unlabeled counterpart, N-(trifluoroacetyl)daunorubicin (MW 623.53) [1]. This specific mass shift is crucial for developing a robust LC-MS/MS method. In contrast, a simpler deuterium-only label (e.g., D3) would result in a mass shift of only +3 Da, which may be insufficient to fully separate the isotopic cluster of the IS from the naturally occurring M+2 or M+3 isotopes of the high-concentration analyte . The +4 Da shift provided by the 13CD3 combination moves the IS's monoisotopic peak further away from the analyte's isotopic envelope, eliminating signal cross-talk and ensuring that the IS channel is free from analyte interference. This is especially important for anthracyclines, which have a complex molecular structure and numerous natural isotopes.

Mass Spectrometry Isotopic Purity MRM Method Development

Targeted Analysis of a Daunorubicin Metabolite and Key Epirubicin Synthetic Intermediate

Unlike a general-purpose internal standard like Daunorubicin-13C-d3 [1], N-(Trifluoroacetyl)daunorubicin-13CD3 is a precise chemical match for a specific and important molecular entity. The unlabeled compound, N-(trifluoroacetyl)daunorubicin, is a documented metabolite of anthracyclines in vivo [2] and is a critical lipophilic intermediate in the industrial synthesis of advanced anthracyclines like Epirubicin [3]. Using a generic daunorubicin IS for quantifying N-TFA-DNR would be analytically invalid due to differences in extraction recovery, chromatographic retention time, and ionization efficiency. For instance, a method validation study for daunorubicin in rat plasma found that even structurally similar compounds like doxorubicin were inferior IS choices; the optimal IS, doxorubicinol, was selected only because its recovery (93.6%) and absolute matrix effect (78.4%) exactly matched those of the target analyte (daunorubicin: 93.2% recovery, 78.2% ion suppression) [4]. This demonstrates that even minor structural differences lead to significant analytical variation.

Drug Metabolism Impurity Profiling Process Chemistry

Critical Application Scenarios for N-(Trifluoroacetyl)daunorubicin-13CD3 in Research and Development


Accurate Quantification of N-TFA-Daunorubicin in Pharmacokinetic and Metabolism Studies

When quantifying the N-TFA-daunorubicin metabolite in plasma or urine from preclinical or clinical studies of anthracycline chemotherapeutics (e.g., Epirubicin), this compound serves as the definitive internal standard. As demonstrated by the class-level evidence on isotopic effects [1], the dual 13C/D3 label is designed to ensure co-elution with the analyte, which is essential for compensating for matrix effects and achieving the required accuracy (e.g., bias within ±15%) in bioanalytical method validation. Its use eliminates the risk of quantitative bias observed with deuterium-only ISs and ensures reliable calculation of key pharmacokinetic parameters like Cmax and AUC.

Process Control and Impurity Monitoring in Epirubicin API Synthesis

N-(trifluoroacetyl)daunorubicin is a key lipophilic intermediate in the industrial synthesis of Epirubicin [2]. For pharmaceutical manufacturers, this 13CD3-labeled analog is indispensable for developing a highly specific LC-MS method to monitor residual levels of this process intermediate in the final Epirubicin Active Pharmaceutical Ingredient (API). This supports regulatory compliance with ICH Q3A guidelines on impurity thresholds, ensuring that the final drug substance meets strict purity specifications.

Validation of Analytical Methods for Daunorubicin-Related Impurities

In pharmaceutical quality control (QC) and stability testing, N-(trifluoroacetyl)daunorubicin is a potential impurity or degradation product of anthracycline drugs. N-(Trifluoroacetyl)daunorubicin-13CD3 can be used as a 'surrogate analyte' or a 'co-eluting' internal standard to develop and validate stability-indicating HPLC or LC-MS methods for quantifying this specific impurity. Its use ensures the method is specific, accurate, and robust, which is a cornerstone of regulatory filings (ANDA, DMF).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(Trifluoroacetyl)daunorubicin-13CD3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.